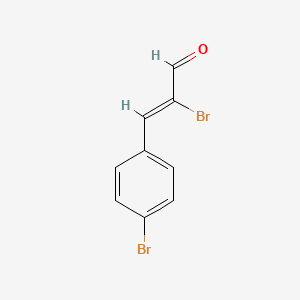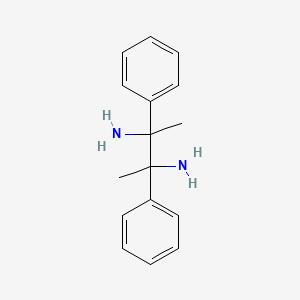
2,3-Diphenylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H20N2 It is a diamine derivative characterized by the presence of two phenyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of corresponding nitro compounds using reducing agents such as lithium aluminium hydride. Another method includes the reductive amination of ketones with aniline derivatives under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminium hydride, and catalytic hydrogenation.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2,3-diphenylbutane-2,3-diamine exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence catalytic processes and biochemical pathways. Additionally, the compound’s amino groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: A chiral diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another diamine that exists as three stereoisomers and is used in similar applications.
Uniqueness
2,3-Diphenylbutane-2,3-diamine is unique due to its specific structural features, including the presence of two phenyl groups. These phenyl groups confer distinct electronic and steric properties, making the compound particularly useful in certain catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
109090-35-9 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2,3-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3 |
InChI-Schlüssel |
KPHOLXYUGFYSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


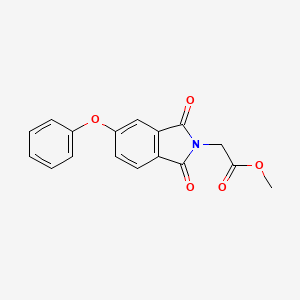
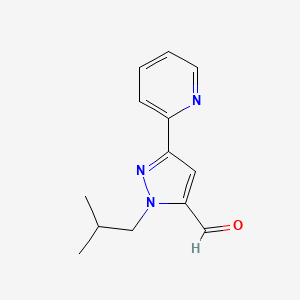
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
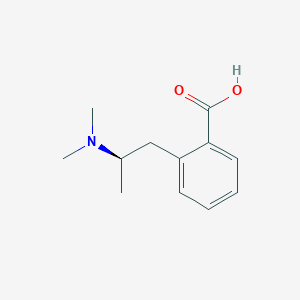
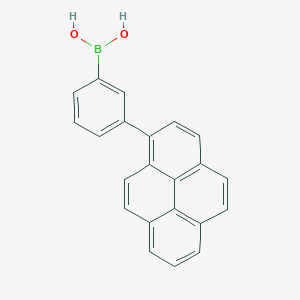


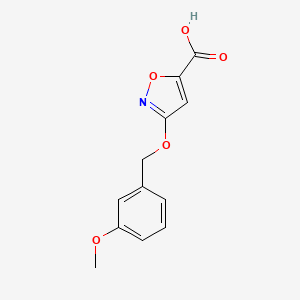
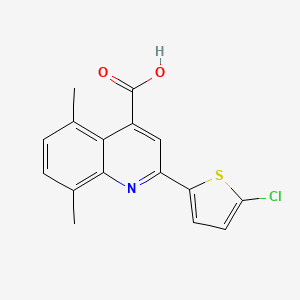


![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
